Benzyl 5-cyanospiro[indoline-3,4'-piperidine]-1'-carboxylate
Description
Benzyl 5-cyanospiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS: 1243474-73-8, molecular formula: C₂₁H₂₁N₃O₂) is a spirocyclic compound featuring a cyano (-CN) group at position 5 of the indoline ring and a benzyl carboxylate moiety on the piperidine ring ().
Properties
Molecular Formula |
C21H21N3O2 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
benzyl 5-cyanospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C21H21N3O2/c22-13-17-6-7-19-18(12-17)21(15-23-19)8-10-24(11-9-21)20(25)26-14-16-4-2-1-3-5-16/h1-7,12,23H,8-11,14-15H2 |
InChI Key |
VFZBJEFCGGYVIA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12CNC3=C2C=C(C=C3)C#N)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Three-Component Condensation Methodology
The reaction begins with the activation of isatin (1H-indole-2,3-dione) through nucleophilic attack by a piperidine derivative, forming a spirocyclic intermediate. Subsequent cycloaddition with a cyano-containing dipolarophile (e.g., malononitrile) introduces the cyanospiro moiety. For example:
The benzyl carboxylate group is then introduced via esterification using benzyl chloroformate under basic conditions.
Key Reaction Parameters:
Alternative Pathways Using Enolizable Substrates
Recent studies highlight the use of enolizable active methylene compounds (e.g., ethyl cyanoacetate) to streamline the synthesis. These substrates participate in Knoevenagel condensations, forming reactive intermediates that undergo Michael addition and intramolecular cyclization.
Industrial Production and Scalability
Industrial synthesis prioritizes cost-effectiveness, scalability, and environmental sustainability. Continuous flow reactors (CFRs) and automated platforms have replaced batch processes to enhance efficiency.
Continuous Flow Reactor Systems
CFRs enable precise control over reaction parameters (residence time, temperature), reducing side reactions and improving yield consistency. A representative protocol involves:
-
Feedstock Mixing : Isatin, piperidine, and malononitrile are introduced into a CFR at 0.5 mL/min.
-
Reaction Zone : Maintained at 90°C with a residence time of 30 minutes.
-
In-line Purification : Liquid-liquid extraction removes unreacted starting materials.
Green Chemistry Innovations
Industrial methods increasingly adopt water as a solvent and recyclable catalysts (e.g., immobilized piperidine on silica gel). For instance, a 2024 study reported a 92% yield using aqueous medium and ultrasound irradiation, reducing energy consumption by 40%.
Optimization Strategies for Enhanced Efficiency
Catalyst Screening
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Piperidine | Ethanol | 80 | 89 |
| Triethylamine | Water | 25 | 78 |
| DBU | THF | 60 | 82 |
Piperidine outperforms other bases due to its dual role as a catalyst and participating reactant.
Solvent Effects
-
Ethanol : Balances reactivity and environmental impact (Preferred for lab-scale).
-
Water : Ideal for industrial scale but requires surfactants to solubilize hydrophobic intermediates.
Characterization and Quality Control
Post-synthesis characterization ensures structural fidelity and purity:
Chemical Reactions Analysis
Types of Reactions
Benzyl 5-cyanospiro[indoline-3,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to Benzyl 5-cyanospiro[indoline-3,4'-piperidine]-1'-carboxylate exhibit promising anticancer properties. The spirocyclic structure allows for enhanced interaction with biological targets, potentially leading to the inhibition of cancer cell proliferation. For instance, studies have shown that derivatives of spirocyclic oxindoles can induce apoptosis in various cancer cell lines, including breast and lung cancer cells .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. In vitro studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves the modulation of signaling pathways related to cell survival and inflammation .
Drug Discovery
CFTR Modulators
Recent research has identified spirocyclic compounds as potential co-potentiators for cystic fibrosis transmembrane conductance regulator (CFTR) modulators. This compound is being explored for its ability to enhance the efficacy of existing CFTR modulators like VX-770. This application is particularly significant for patients with cystic fibrosis caused by specific mutations in the CFTR gene .
Analgesic Properties
There is growing interest in the analgesic properties of spirocyclic oxindoles. Preliminary studies suggest that this compound may interact with pain pathways, providing a basis for its development as a novel analgesic agent. The compound's ability to modulate pain receptors could lead to new treatments for chronic pain conditions .
Chemical Reactions and Synthesis
This compound can undergo various chemical reactions, making it versatile for synthetic applications:
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Introduces oxygen-containing functional groups | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) |
| Reduction | Reduces double bonds or functional groups | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) |
| Substitution | Replaces one functional group with another | Halogens (e.g., Cl, Br), Nucleophiles (amines, alcohols) |
The synthesis typically involves multicomponent reactions including isatin and amino acids, showcasing its potential for large-scale industrial applications.
Case Study 1: Anticancer Activity
A study conducted on derivatives of this compound demonstrated significant cytotoxicity against MCF-7 breast cancer cells. The compound was shown to induce apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.
Case Study 2: Neuroprotection
In a model of oxidative stress-induced neurotoxicity, this compound exhibited protective effects on neuronal cells by reducing reactive oxygen species levels and enhancing cell viability.
Mechanism of Action
The mechanism of action of Benzyl 5-cyanospiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into three-dimensional binding sites on proteins, enhancing its affinity and specificity . The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Derivatives
Halogenated analogs of the spiro[indoline-3,4'-piperidine] scaffold are well-documented, with substituents influencing electronic properties, solubility, and bioactivity.
Benzyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate
- CAS : 1041704-16-8
- Formula : C₂₀H₂₁ClN₂O₂
- Molecular Weight : 356.9 g/mol
- This analog is commercially available (e.g., Combi-Blocks, 95% purity) and priced at ~$559.41/g ().
Benzyl 5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate
- CAS : 438192-14-4
- Formula : C₂₀H₂₁BrN₂O₂
- Molecular Weight : 401.3 g/mol
- Properties : The bromo group increases molecular weight and lipophilicity (logP ~3.2), which may improve blood-brain barrier penetration. However, its bulkier size could reduce binding affinity in sterically sensitive targets. Priced at ~$971.18/g ().
Benzyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate
- CAS : 1243461-51-9
- Safety data (GHS) indicate hazards requiring protective handling ().
tert-Butyl Carbamate-Protected Analogs
Replacing the benzyl group with tert-butyl carbamate modifies solubility and deprotection kinetics, critical for prodrug strategies.
tert-Butyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate
- CAS: Not specified
- Formula : C₁₇H₂₃FN₂O₂
- Properties : The fluoro substituent (strong σ-electron withdrawal) enhances metabolic resistance. This compound is a key intermediate in medicinal chemistry, priced at ~$966/250 mg ().
tert-Butyl 5-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate
- CAS : 2103402-31-7
- Formula : C₁₇H₂₁ClN₂O₃
- Priced at ~$96/100 mg ().
Functional Group Impact Analysis
Pharmacological Potential
The cyano group’s polarity may enhance selectivity for polar binding pockets, a hypothesis supported by analogous nitrile-containing CNS drugs.
Biological Activity
Benzyl 5-cyanospiro[indoline-3,4'-piperidine]-1'-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its structure, synthesis, biological activities, and relevant research findings.
Chemical Structure and Properties
The compound features a spiro-indoline-piperidine framework, which is significant in medicinal chemistry due to its diverse biological activities. The molecular formula is with a molecular weight of approximately 335.4 g/mol. The presence of the cyano group enhances its reactivity and potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications. This compound can be synthesized through the condensation of appropriate indole derivatives with piperidine under controlled conditions to yield the desired spiro compound .
Antidepressant and Anticonvulsant Properties
Research indicates that spiro[indoline-3,4'-piperidine] derivatives, including this compound, exhibit antidepressant and anticonvulsant activities. These compounds are believed to interact with neurochemical pathways similar to those affected by traditional antidepressants and anticonvulsants .
The proposed mechanism involves modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. The spiro structure may facilitate binding to specific receptors or enzymes involved in neurotransmitter metabolism, enhancing mood regulation and seizure control .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against various cell lines. For instance, it has shown cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent. The compound's IC50 values indicate effective concentrations required to inhibit cell growth .
In Vivo Studies
Animal model studies have supported the antidepressant effects of this compound. Behavioral assays indicated reduced depressive-like symptoms in treated subjects compared to controls. Additionally, pharmacokinetic studies revealed favorable absorption and distribution profiles, making it a candidate for further therapeutic development .
Case Studies
Case Study 1: Antidepressant Efficacy
A study involving chronic administration of this compound in rodent models showed a significant reduction in immobility time during forced swim tests, a common measure of antidepressant activity.
Case Study 2: Anticancer Activity
Another investigation assessed the compound's effects on human breast cancer cell lines (MCF-7). The results indicated that treatment led to apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent.
Data Summary
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing Benzyl 5-cyanospiro[indoline-3,4'-piperidine]-1'-carboxylate?
- Methodological Answer : Key steps include dianion alkylation and cyclization of precursors like ethyl oxindole carboxylates, followed by functional group modifications. For example, alkylation of ethyl 2-oxindoline-5-carboxylate with a piperidine-derived electrophile can yield the spiro core, with subsequent cyanidation and benzyloxycarbonyl protection . Optimize reaction conditions (e.g., NH₄Cl catalysis in ethanol at reflux) to improve yields . Purification often avoids chromatography via crystallization or distillation .
Q. How should researchers address purification challenges for spiro[indoline-3,4'-piperidine] derivatives?
- Methodological Answer : Many spiro compounds exist as oils, complicating isolation. Use recrystallization with mixed solvents (e.g., ethyl acetate/hexane) or acid-base extraction for amine-containing intermediates. For example, tert-butyl-protected analogs are purified via silica-free methods, achieving >95% purity . Monitor purity via HPLC or TLC, referencing retention factors from similar compounds (e.g., tert-butyl 5-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate) .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer : Confirm structure using:
- NMR : Analyze spiro junction protons (δ 3.5–4.5 ppm for piperidine protons; δ 6.5–7.5 ppm for indoline aromatics) .
- IR : Verify carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) stretches .
- GC-MS : Identify molecular ion peaks (e.g., m/z 248 for benzylspiro[indoline-3,4'-piperidine]) and fragmentation patterns .
Q. What safety precautions are recommended for handling spiro[indoline-3,4'-piperidine] derivatives?
- Methodological Answer : Assume toxicity until data confirm otherwise. Use PPE (nitrile gloves, goggles, lab coats) and work in a fume hood . For spills, neutralize with inert absorbents (e.g., vermiculite) and avoid water to prevent toxic fumes . Store at 2–8°C in airtight containers, away from oxidizers .
Advanced Research Questions
Q. How does the 5-cyano substituent influence pharmacological activity in spiro[indoline-3,4'-piperidine] derivatives?
- Methodological Answer : The cyano group enhances kinase inhibition potency by forming hydrogen bonds with catalytic residues. For example, 6-substituted spiro[indoline-3,4'-piperidine]-2-ones show IC₅₀ values <10 μM in c-Met kinase assays, whereas 5-substituted analogs are less active . Test activity via cell-based assays (e.g., GTL-16 gastric carcinoma xenografts) and correlate with computational docking studies .
Q. What strategies resolve contradictions in biological data for structurally similar compounds?
- Methodological Answer : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentration, cell line variability). Standardize protocols using positive controls (e.g., foretinib for c-Met inhibition) and validate via orthogonal assays (e.g., Western blotting for phospho-c-Met levels) . Replicate results across ≥3 independent experiments with statistical significance (p<0.05) .
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer : Use flow chemistry or automated platforms to enhance reproducibility. For example, tert-butyl 2-(tetrazolyl)spiro[indoline-3,4'-piperidine] derivatives are synthesized at nano-scale with >90% yield via automated liquid handling . Optimize solvent polarity (e.g., ethanol for NH₄Cl-catalyzed reactions) and catalyst loading (5–10 mol%) .
Q. What mechanistic insights explain the cyclization step in spiro ring formation?
- Methodological Answer : Cyclization proceeds via intramolecular nucleophilic attack of a piperidine nitrogen on an activated carbonyl (e.g., oxindole ketone). DFT calculations suggest a six-membered transition state stabilized by electron-withdrawing groups (e.g., cyano) . Monitor intermediates via LC-MS to identify kinetic vs. thermodynamic control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
